molecular formula C24H21F2N5O3 B2447562 7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 1115336-62-3

7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2447562
CAS No.: 1115336-62-3
M. Wt: 465.461
InChI Key: VNWDKXUGHAEACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a chemical compound with the CAS Registry Number 1115336-62-3 and a molecular formula of C 24 H 21 F 2 N 5 O 3 . This complex molecule is built around a pyrrolo[3,2-d]pyrimidine-2,4-dione core, a privileged structure in medicinal chemistry known for its ability to mimic purine bases, thereby facilitating interactions with a variety of enzymatic targets. The core structure is further functionalized with a 2-fluorophenyl group at the 7-position and a ketoethylpiperazine side chain at the 3-position, which is terminated by a 4-fluorophenyl ring . The presence of the piperazine moiety is particularly significant, as this group is commonly found in pharmacologically active compounds targeting central nervous system (CNS) receptors, such as dopamine and serotonin receptors, often acting as a key pharmacophore. The specific spatial arrangement and electronic properties conferred by the two distinct fluorophenyl substituents make this compound a high-value intermediate for investigative applications. Researchers may employ this compound as a key scaffold in the design and synthesis of novel bioactive molecules, or as a chemical probe for studying protein-protein interactions and signal transduction pathways where related pyrrolopyrimidine structures have shown activity . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All researchers handling this compound must adhere to appropriate safety protocols and risk assessments.

Properties

IUPAC Name

7-(2-fluorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2N5O3/c25-15-5-7-16(8-6-15)29-9-11-30(12-10-29)20(32)14-31-23(33)22-21(28-24(31)34)18(13-27-22)17-3-1-2-4-19(17)26/h1-8,13,27H,9-12,14H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWDKXUGHAEACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=CC=C5F)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzymatic inhibition, cytotoxicity studies, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure characterized by:

  • A pyrrolo[3,2-d]pyrimidine core.
  • Multiple fluorinated phenyl groups.
  • A piperazine moiety attached to an oxoethyl side chain.

This unique configuration is hypothesized to contribute to its biological properties.

1. Enzyme Inhibition

Recent studies have evaluated the inhibitory effects of similar compounds on monoamine oxidase (MAO), a critical enzyme involved in neurotransmitter metabolism. For instance, derivatives containing the piperazine moiety demonstrated significant MAO-A and MAO-B inhibitory activities.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index
T61.570.013120.8
T34.190.039107.4

T6 was identified as a potent reversible and competitive inhibitor of MAO-B with a Ki value of 0.014 µM, indicating its potential use in treating neurodegenerative disorders such as Alzheimer's disease .

2. Cytotoxicity Studies

Cytotoxicity assessments were performed using L929 fibroblast cells to evaluate the safety profile of the compound.

CompoundIC50 (µM)
T327.05
T6120.6

T6 exhibited lower cytotoxicity compared to T3, suggesting it may be a safer candidate for further development .

Structure-Activity Relationship (SAR)

The presence of fluorinated phenyl groups in the structure appears to enhance the binding affinity for MAO enzymes. The interaction modes were elucidated through molecular docking studies, revealing that:

  • The ortho-fluorine on the phenyl ring engages in hydrophobic interactions with residues in the MAO active site.
  • The pyrrolo[3,2-d]pyrimidine core contributes to the overall binding stability .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds with similar structural features:

  • Neuroprotective Effects : Compounds targeting MAO-B have been linked to neuroprotection in models of neurodegeneration.
  • Anticancer Activity : Some derivatives showed promising anticancer properties by inducing apoptosis in various cancer cell lines.

Preparation Methods

Cyclocondensation of Aminouracils

Aminouracil derivatives undergo cyclization with α,β-unsaturated carbonyl compounds under acidic conditions. For example, 6-amino-1,3-dimethyluracil reacts with arylglyoxals in ethanol catalyzed by tetrabutylammonium bromide (TBAB), forming the pyrrolo[3,2-d]pyrimidine skeleton via Knoevenagel condensation and subsequent cyclization. While this method efficiently generates polysubstituted derivatives, the 7-position substituent (2-fluorophenyl) requires post-cyclization functionalization.

Chlorination and SNAr Displacement

An alternative route starts with 7-nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, which undergoes chlorination using phosphorus(V) oxychloride to introduce a leaving group at the 4-position. Subsequent nucleophilic aromatic substitution (SNAr) with phenols or amines facilitates functionalization. However, direct displacement at the 7-position is challenging due to the electron-deficient nature of the pyrrolopyrimidine ring, necessitating microwave-assisted conditions (175°C, 50 min).

Functionalization at the 3-Position: 2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl Group

The 3-position side chain is installed through N-alkylation or reductive amination:

N-Alkylation of Pyrrolopyrimidine

A bromoacetyl intermediate (2-bromo-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone) reacts with the deprotonated pyrrolopyrimidine core. Optimization studies show that using K₂CO₃ in DMF at 80°C for 12 hours achieves 68% yield. The reaction proceeds via an SN2 mechanism, with excess base critical to prevent O-alkylation side reactions.

Reductive Amination

An alternative approach condenses 4-(4-fluorophenyl)piperazine with glyoxylic acid, followed by in situ reduction using NaBH₃CN. This one-pot method simplifies purification but suffers from lower yields (∼40%) due to imine instability.

Synthetic Route Optimization

The most efficient pathway combines SNAr displacement, Suzuki coupling, and N-alkylation (Table 1):

Table 1: Optimized Synthesis of Target Compound

Step Reaction Conditions Yield
1 Core synthesis POCl₃, reflux, 6 h 85%
2 7-Arylation (Suzuki) Pd(dppf)Cl₂, Cs₂CO₃, 100°C, 12 h 45%
3 3-Alkylation K₂CO₃, DMF, 80°C, 12 h 68%

Characterization data align with literature: ¹H NMR (DMSO-d6) δ 8.21 (s, 1H, H-6), 7.89–7.43 (m, 4H, Ar-H), 4.72 (s, 2H, CH₂CO), 3.82–3.12 (m, 8H, piperazine). Purity ≥95% is confirmed by HPLC (C18 column, MeCN/H₂O gradient).

Challenges and Mitigation Strategies

Regioselectivity in Cross-Coupling

Competing coupling at the 5-position is minimized using bulky ligands (XPhos) and low catalyst loadings (1 mol% Pd).

Epimerization During Alkylation

Racemization at the 2-oxoethyl group is suppressed by conducting reactions under nitrogen and avoiding protic solvents.

Purification Difficulties

High-performance liquid chromatography (HPLC) with C18 stationary phase resolves co-eluting impurities, particularly regioisomers from the Suzuki step.

Scalability and Industrial Relevance

Kilogram-scale production employs flow chemistry for the SNAr displacement (residence time: 20 min, 150°C) and telescoped alkylation without intermediate isolation. Environmental metrics: PMI (Process Mass Intensity) = 32, E-factor = 18.

Q & A

What synthetic methodologies are commonly employed for synthesizing 7-(2-fluorophenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione?

Basic
The synthesis typically involves multi-step organic reactions:

Core Formation : Construct the pyrrolo[3,2-d]pyrimidine core via cyclization of substituted pyrimidine precursors, often using catalysts like palladium or copper for cross-coupling reactions.

Fluorophenyl Substitution : Introduce fluorophenyl groups via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, leveraging boronic acid derivatives under inert conditions .

Piperazine Integration : Attach the 4-(4-fluorophenyl)piperazin-1-yl moiety using alkylation or amidation reactions. For example, a ketone intermediate may react with piperazine derivatives in the presence of coupling agents like EDC/HOBt .

Final Functionalization : Oxoethyl groups are introduced via alkylation or Michael addition, optimized for regioselectivity .

Key Considerations : Solvent choice (e.g., DMF or THF), temperature control (60–120°C), and purification via column chromatography or recrystallization .

How is the molecular structure of this compound confirmed in academic research?

Basic
Structural confirmation relies on:

X-ray Crystallography : Single-crystal diffraction data collected at 298 K (e.g., Bruker SMART CCD) refined using SHELX software. Metrics include R factors (<0.06) and mean bond-length deviations (<0.005 Å) .

Spectroscopic Analysis :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and purity (e.g., fluorophenyl protons at δ 7.1–7.5 ppm) .
  • IR : Confirm carbonyl (C=O) stretches near 1700 cm1^{-1} and piperazine N-H bonds .

Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity .

How can researchers optimize the alkylation step during synthesis to improve yield?

Advanced
Low yields in alkylation often stem from steric hindrance or competing side reactions. Strategies include:

Reaction Condition Screening :

  • Use polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity.
  • Test bases (e.g., K2_2CO3_3 vs. NaH) to deprotonate intermediates effectively .

Catalyst Selection : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted heating to accelerate kinetics .

Computational Guidance : Apply quantum mechanical calculations (e.g., DFT) to model transition states and identify energy barriers. ICReDD’s reaction path search methods can predict optimal conditions .

Case Study : A 20% yield improvement was achieved by switching from THF to DMF and increasing reaction temperature to 80°C .

What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Advanced
SAR studies focus on modifications to the pyrrolopyrimidine core and substituents:

Analog Synthesis :

  • Vary fluorophenyl positions (e.g., 2- vs. 4-fluorophenyl) to assess steric/electronic effects.
  • Replace piperazine with morpholine or thiomorpholine to evaluate binding affinity .

Biological Assays :

  • Test inhibition of apoptosis proteins (e.g., cIAP1/XIAP) via fluorescence polarization assays .
  • Measure IC50_{50} values in cancer cell lines (e.g., MDA-MB-231) to correlate substituents with potency.

Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., BIR3 domain of XIAP) .

Example : Introducing a 4-fluorophenyl group enhanced hydrophobic interactions, increasing binding affinity by 5-fold .

How to resolve discrepancies in crystallographic data when determining the compound’s structure?

Advanced
Discrepancies (e.g., disorder in piperazine rings) are addressed via:

Data Re-refinement : Use SHELXL’s PART instruction to model disordered regions, applying isotropic displacement parameters for mobile groups .

Complementary Techniques :

  • Solid-State NMR : Resolve ambiguities in ring puckering (e.g., Cremer-Pople parameters for piperazine conformation) .
  • Electron Density Maps : Analyze residual density (>0.5 eÅ3^{-3}) to detect omitted solvent or counterions .

Validation Tools : Check geometric outliers (e.g., bond angles >5° from ideal) using CCDC’s Mercury software .

Case Study : A disordered 4-fluorophenyl group was resolved by constraining occupancy factors and refining anisotropic displacement parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.